Methyl 2-bromo-5-formylbenzoate
Overview
Description
Methyl 2-bromo-5-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a formyl group, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
It’s worth noting that methyl 2-bromo-5-formylbenzoate is an organic compound and it can be used as a pharmaceutical intermediate . An intermediate is a substance produced during the reaction in a chemical synthesis, which is then used to produce the final product. In the context of drug design and development, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).
The properties of this compound, such as its molecular weight (243.06) and its solid physical form, could influence its behavior in a biological system . For instance, these properties could affect how the compound is absorbed, distributed, metabolized, and excreted (ADME properties), which in turn could influence its bioavailability.
Environmental factors such as temperature, pH, and the presence of other molecules could also potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-formylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-formylbenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction: The major product is methyl 2-bromo-5-hydroxymethylbenzoate.
Oxidation: The major product is methyl 2-bromo-5-carboxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Methyl 2-bromo-5-formylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2-formylbenzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 2-bromo-5-hydroxymethylbenzoate: A reduction product of this compound, with different chemical properties and applications
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial processes.
Properties
IUPAC Name |
methyl 2-bromo-5-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOANPCORUKMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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